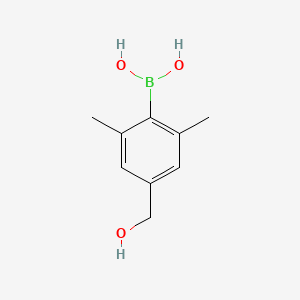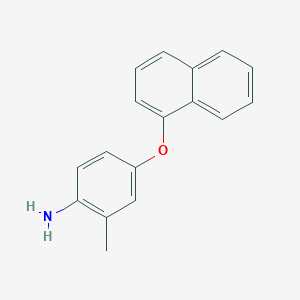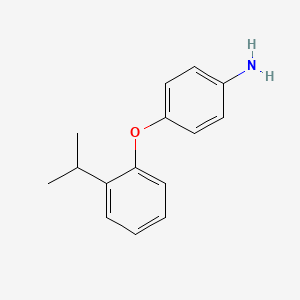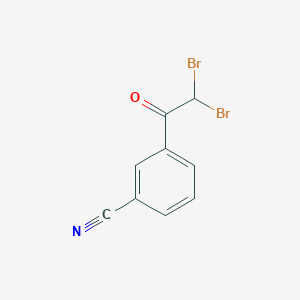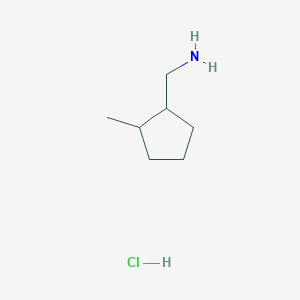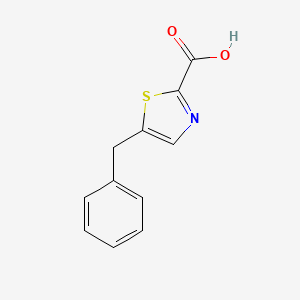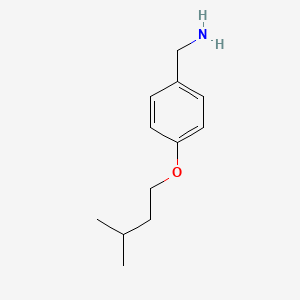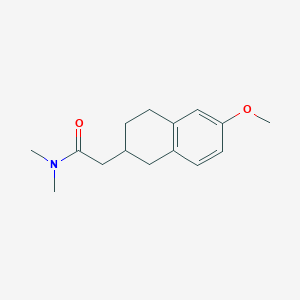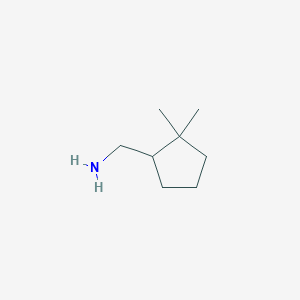
(2,2-Dimethylcyclopentyl)methanamine
Übersicht
Beschreibung
(2,2-Dimethylcyclopentyl)methanamine, also known as DMCPA, is a cyclic amine compound that has gained attention in scientific research due to its potential applications in drug development. DMCPA is a chiral molecule with two enantiomers, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
Surface-Catalyzed Reactions
The compound has been studied in the context of surface-catalyzed reactions, specifically examining the reaction between 2,2-dimethylpropanal and methanamine. This study provides insights into the mechanisms of pyridoxal-catalyzed transamination and related reactions in biological systems (Mascavage, Sonnet, & Dalton, 2006).
Synthesis and Characterization of Novel Compounds
A novel 1,3-Dithiolane Compound incorporating the structure of (2,2-Dimethylcyclopentyl)methanamine has been synthesized and characterized, highlighting its potential for further chemical and structural explorations (Zhai, 2014).
Involvement in Complex Formation and Anticancer Activity
The compound has been involved in the formation of new palladium (Pd)II and platinum (Pt)II complexes, which were investigated for their anticancer activity. These complexes demonstrated significant binding affinity and selective toxicity towards various cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).
Role in Electron-Transfer Mediated Reactions
Studies have also explored the role of derivatives of (2,2-Dimethylcyclopentyl)methanamine in electron-transfer mediated reactions, particularly involving the formation of complex structures like lepidopterene. This underlines the compound's importance in synthetic chemistry and the understanding of reaction mechanisms (Vadakkan et al., 2005).
Involvement in Hydrogen Bonding and Structural Analysis
The compound is also noted for its involvement in hydrogen bonding and structural analysis. It has been part of studies examining hydrogen-bonded compounds in the dpma/HClO4 system, providing insights into molecular structure and dynamics (Buhl et al., 2013).
Pharmaceutical Research and Development
Further, it is involved in the synthesis and study of novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, which have shown in vitro antitumor activity against various human cancer cell lines, emphasizing its significance in pharmaceutical research and development (Károlyi et al., 2012).
Eigenschaften
IUPAC Name |
(2,2-dimethylcyclopentyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-7(8)6-9/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICBTSLUMJAISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylcyclopentyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



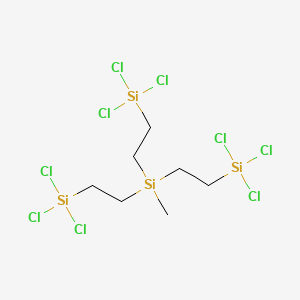
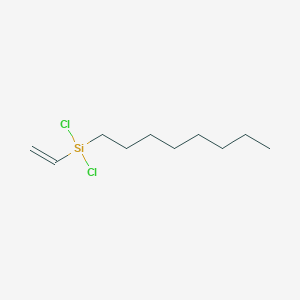

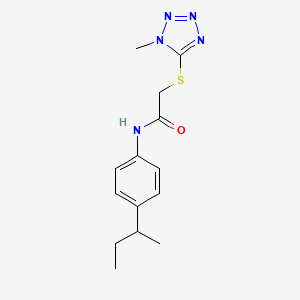
![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)
